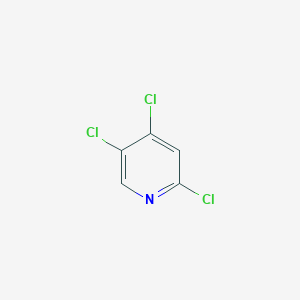

2,4,5-Trichloropyridine

描述

Significance of Halogenated Pyridines in Organic Synthesis and Medicinal Chemistry

Halogenated pyridines are a class of organic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their utility stems from the presence of one or more halogen atoms attached to the pyridine (B92270) ring, which imparts unique reactivity and properties to the molecule. In organic synthesis, the carbon-halogen bond in these compounds serves as a versatile functional group, enabling a wide array of subsequent chemical transformations. chemrxiv.orgnih.gov This reactivity allows for the construction of more complex molecular architectures, including other heterocyclic and macrocyclic compounds. eurekalert.org

Particularly in medicinal chemistry and agrochemical development, halogenated pyridines are crucial for the synthesis of a vast number of derivatives needed for drug discovery and development. chemrxiv.orgnih.gov The introduction of halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes them valuable for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its therapeutic properties. chemrxiv.org The pyridine nitrogen itself can act as a hydrogen bond acceptor, further influencing interactions with biological macromolecules. frontiersin.org

The regioselective introduction of halogens onto the pyridine ring is a key challenge and an area of active research. chemrxiv.orgnih.gov Due to the electron-deficient nature of the pyridine ring, direct electrophilic halogenation can be difficult and often requires harsh conditions. chemrxiv.org Consequently, synthetic chemists have developed various strategies to achieve selective halogenation, sometimes involving the temporary opening of the pyridine ring to create more reactive intermediates. chemrxiv.orgnih.gov The ability to selectively introduce halogens at specific positions on the pyridine ring is paramount for the targeted synthesis of complex, biologically active molecules. nih.govnih.gov

Overview of 2,4,5-Trichloropyridine as a Key Intermediate in Chemical Synthesis

This compound is a specific halogenated pyridine that serves as a key building block in the synthesis of more complex molecules. lookchem.com Its chemical structure, featuring three chlorine atoms on the pyridine ring, provides multiple reactive sites for further functionalization. This compound is recognized for its role as an intermediate in the production of various organic compounds, including those with applications in pharmaceuticals and agrochemicals. lookchem.comchemimpex.com

In the realm of agrochemicals, this compound and its isomer 2,3,5-trichloropyridine (B95902) are important intermediates in the synthesis of herbicides and insecticides. chemimpex.comgoogle.com For instance, 2,3,5-trichloropyridine can be reacted with an alkali metal hydroxide (B78521) to produce 3,5-dichloro-2-pyridinol, a precursor for a range of pesticides. google.comgoogle.com

The reactivity of the chlorine atoms in this compound allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. For example, it can undergo reactions with amines and alcohols to form new derivatives. acs.org The selective substitution of one or more of these chlorine atoms is a key strategy in the synthesis of specifically designed target molecules.

Several methods have been developed for the synthesis of trichloropyridines. One approach involves the reaction of trichloroacetaldehyde with acrylonitrile (B1666552) in the presence of a catalyst, followed by cyclization to form the trichloropyridine ring. tandfonline.comgoogle.com Another method involves the dechlorination of more highly chlorinated pyridines, such as pentachloropyridine (B147404) or tetrachloropyridines, using zinc dust. google.com The choice of synthetic route can depend on factors such as the desired isomer and the availability of starting materials. google.com

Research Trajectory and Future Directions in this compound Studies

The research trajectory for this compound and related halogenated pyridines is focused on several key areas. A primary goal is the development of more efficient and selective methods for their synthesis. chemrxiv.orgnih.gov This includes the exploration of new catalytic systems and reaction conditions that allow for precise control over the regioselectivity of halogenation. chemrxiv.orgnih.gov The development of one-pot procedures and the use of more environmentally benign reagents and solvents are also significant areas of interest. researchgate.netnih.gov

In the context of medicinal chemistry, future research will likely continue to explore the use of this compound and its derivatives as scaffolds for the development of new therapeutic agents. The ability to fine-tune the electronic and steric properties of the pyridine ring through selective halogenation and subsequent functionalization makes these compounds attractive for drug design. chemrxiv.orgnih.gov

Furthermore, the unique electronic properties of halogenated pyridines make them interesting candidates for materials science applications. For example, they have been investigated for their potential use in the production of specialty polymers and coatings. chemimpex.com The study of the crystal structure and intermolecular interactions of compounds like 2,3,5-trichloropyridine can provide insights into their physical properties and inform the design of new materials with specific mechanical or electronic characteristics. acs.org

The investigation of the reactivity of this compound in different reaction media, such as ionic liquids, represents another promising avenue for future research. tandfonline.comtandfonline.com These studies could lead to the discovery of novel reaction pathways and the synthesis of new and valuable chemical entities.

Structure

3D Structure

属性

IUPAC Name |

2,4,5-trichloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKMPIAMSJCNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618576 | |

| Record name | 2,4,5-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55934-01-5 | |

| Record name | 2,4,5-Trichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55934-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,4,5 Trichloropyridine

Direct Synthesis Approaches

Direct synthesis methods involve the introduction of chlorine atoms onto a pyridine (B92270) ring. These approaches often require harsh conditions and can lead to a mixture of chlorinated products, making purification a critical step.

The direct chlorination of pyridine is a fundamental approach to producing polychlorinated pyridines. The reactivity of the pyridine ring and the conditions of the reaction dictate the degree and position of chlorination.

One established method for synthesizing chlorinated pyridines involves the reaction of pyridine hydrochloride with chlorine gas. This process is typically conducted at elevated temperatures. For instance, treating pyridine hydrochloride with chlorine gas at temperatures between 115-120°C has been reported as a viable route. google.com Another variation involves reacting pyridine hydrochloride with liquid chlorine at temperatures ranging from 80°C to 225°C under a hydrogen chloride pressure exceeding 30 psig. google.comgoogle.com These high-temperature, high-pressure conditions facilitate the substitution of hydrogen atoms on the pyridine ring with chlorine. However, this method often yields a mixture of various polychlorinated pyridines, from which 2,4,5-trichloropyridine must be separated. google.com

The use of phosphorus pentachloride (PCl₅) as a chlorinating agent for pyridine represents another direct synthesis pathway. This reaction typically requires high temperatures to proceed effectively. In a historical method, pyridine is heated with phosphorus pentachloride in a sealed tube at temperatures between 210°C and 220°C. google.com Phosphorus pentachloride acts as a powerful chlorinating agent, capable of substituting multiple positions on the pyridine ring. researchgate.net This approach is characteristic of early synthetic methods for producing highly chlorinated pyridines. google.com

| Method | Reactants | Conditions | Primary Product(s) |

| Direct Chlorination | Pyridine Hydrochloride, Chlorine Gas | 115-120°C | Mixture of polychlorinated pyridines |

| High-Pressure Chlorination | Pyridine Hydrochloride, Liquid Chlorine | 80-225°C, >30 psig HCl | Mixture of polychlorinated pyridines |

| PCl₅ Chlorination | Pyridine, Phosphorus Pentachloride | 210-220°C (sealed tube) | Mixture of polychlorinated pyridines |

Chlorination of Pyridine Hydrochloride with Chlorine Gas

Dechlorination of Polychlorinated Pyridines

A more controlled and selective approach to synthesizing this compound involves the partial dechlorination of higher chlorinated pyridines, such as pentachloropyridine (B147404) or specific tetrachloropyridine isomers. This method allows for the targeted removal of chlorine atoms, leading to higher yields of the desired product.

The selective reduction of pentachloropyridine is an effective method for preparing this compound. This transformation is commonly achieved using metallic zinc in a strongly alkaline aqueous solution. google.com The reaction involves mixing pentachloropyridine with zinc dust in a water-immiscible reaction medium, such as toluene (B28343), and an alkaline reagent like ammonium (B1175870) hydroxide (B78521) to maintain a high pH (typically 11 or above). google.comprepchem.com The mixture is heated, often to reflux, for an extended period to facilitate the reductive dechlorination. google.com

A specific laboratory-scale example involved heating a mixture of pentachloropyridine (0.1 mole), zinc dust (0.60 gram atom), 6N ammonium hydroxide, and toluene to 70°C for 35 hours. prepchem.com This process yielded 2,3,5-trichloropyridine (B95902), demonstrating the feasibility of removing chlorine atoms from the more substituted precursor. prepchem.com The yield in this particular synthesis was reported to be 52% of the theoretical value. prepchem.com

| Reactant | Reagents | Solvent | Temperature | Time | Yield of 2,3,5-Trichloropyridine |

| Pentachloropyridine | Zinc dust, Ammonium hydroxide | Toluene | 70°C | 35 hours | 52% |

Similarly, this compound can be synthesized by the selective dechlorination of 2,3,5,6-tetrachloropyridine (B1294921). This method also utilizes metallic zinc as the reducing agent in a strongly alkaline aqueous environment. google.com The reaction is performed by reacting 2,3,5,6-tetrachloropyridine with zinc in the presence of an alkaline reagent and a water-immiscible medium at temperatures between 20°C and 100°C. google.com The reaction selectively removes the chlorine atom at the 6-position, which is sterically less hindered and electronically favorable for reduction, to yield the desired this compound isomer. This method provides a high-purity product in significant yields. google.com

| Reactant | Reagents | pH | Temperature | Reaction Time |

| 2,3,5,6-Tetrachloropyridine | Zinc, Alkaline Reagent | ≥ 11 | 20-100°C | 1-120 hours |

Selective Reduction with Metallic Zinc in Strongly Alkaline Aqueous Solution

The selective reductive dechlorination of more highly chlorinated pyridines represents a pathway to obtaining trichloropyridine isomers. A method for preparing 2,3,5-trichloropyridine involves the reaction of either pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc. tandfonline.comgoogle.com This reaction is conducted in a strongly alkaline aqueous solution, requiring a pH of 11 or higher, in conjunction with a water-immiscible reaction medium. google.com

The process utilizes metallic zinc, often in particulate form like dust or chips to increase the reactive surface area, as the electron donor for the dechlorination. google.com For the reaction to proceed effectively, it is recommended to use 1 to 3 gram atoms of zinc for each gram atom of chlorine that is to be removed from the starting material. google.com The reaction temperature is maintained in a range of approximately 20°C to 100°C. google.com This method allows for the selective removal of chlorine atoms, which can be adapted for the synthesis of specific trichloropyridine compounds by starting with the appropriate polychlorinated pyridine.

| Parameter | Details | Source(s) |

| Starting Material | 2,3,5,6-Tetrachloropyridine or Pentachloropyridine | tandfonline.comgoogle.com |

| Reagent | Metallic Zinc (Zn) | tandfonline.comgoogle.comgoogle.com |

| Reaction Medium | Strongly alkaline aqueous solution & water-immiscible solvent | google.com |

| pH | ≥ 11 | google.com |

| Temperature | 20°C - 100°C | google.com |

| Stoichiometry | 1-3 gram atoms of Zinc per gram atom of Chlorine to be removed | google.com |

| Product | 2,3,5-Trichloropyridine | tandfonline.comgoogle.com |

Multi-step Synthetic Routes to this compound

Synthesis from 2-Chloropyridine (B119429)

A multi-step synthetic route has been developed to produce trichloropyridines with high selectivity, starting from the readily available and less expensive raw material, 2-chloropyridine. google.com This process is designed to overcome challenges of low selectivity and harsh conditions found in other methods. google.com

The initial step is the reaction of 2-chloropyridine with either water (hydrolysis) or an alcohol (alcoholysis) under base-catalyzed conditions. google.comvulcanchem.com This reaction is typically performed at a temperature ranging from 60°C up to the boiling point of the solvent, with reflux conditions often used to ensure the reaction goes to completion. google.comvulcanchem.com The base catalyst is generally an alkali metal or alkaline earth metal hydroxide, such as potassium hydroxide. google.comvulcanchem.com This conversion produces a 2-alkoxypyridine or 2-hydroxypyridine (B17775) intermediate, with product purity reported to be greater than 95% for hydrolysis and over 98% for alcoholysis. google.com The 'R' group in the resulting 2-alkyloxypyridine can be hydrogen or various alkyl groups like methyl, ethyl, or butyl. google.com

| Parameter | Details | Source(s) |

| Starting Material | 2-Chloropyridine | google.com |

| Reagents | Water or Alcohol (e.g., propyl alcohol, isopropyl alcohol) | google.com |

| Catalyst | Base (e.g., alkali metal hydroxides) | google.com |

| Temperature | 60°C to solvent boiling point | google.com |

| Product | 2-Alkyloxypyridine or 2-Hydroxypyridine | google.comvulcanchem.com |

| Yield/Purity | >95% purity (hydrolysis), >98% purity (alcoholysis) | google.com |

The 2-alkyloxypyridine intermediate from the first step is then subjected to chlorination. google.comvulcanchem.com This electrophilic aromatic substitution is directed by the alkoxy group to the 3- and 5-positions of the pyridine ring. vulcanchem.com The reaction is carried out using a chlorinating agent, such as chlorine gas, sulfuryl chloride, or a mixture of hydrochloric acid and hydrogen peroxide, under basic conditions. google.comvulcanchem.com To facilitate the reaction, elemental iodine may be used as a catalyst. vulcanchem.com This step is reported to achieve a yield of over 90% and a purity of greater than 96% for the resulting 3,5-dichloro-2-alkyloxypyridine. google.com

| Parameter | Details | Source(s) |

| Starting Material | 2-Alkyloxypyridine | google.comvulcanchem.com |

| Reagents | Chlorinating agent (e.g., Cl₂, SO₂Cl₂) | google.comvulcanchem.com |

| Catalyst | Elemental Iodine (optional) | vulcanchem.com |

| Conditions | Basic conditions, controlled pH (3-4) and temperature (10-30°C) | google.comvulcanchem.com |

| Product | 3,5-Dichloro-2-alkyloxypyridine | google.comvulcanchem.com |

| Yield/Purity | >90% yield, >96% purity | google.com |

In the final step of this synthetic sequence, the 3,5-dichloro-2-alkyloxypyridine intermediate is converted to the final product. google.com This is accomplished through a Vilsmeier-Haack chlorination reaction. google.comvulcanchem.com This reaction employs a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with dimethylformamide (DMF) acting as a catalyst. google.comvulcanchem.com The reaction is typically conducted at a temperature between 50°C and 80°C. vulcanchem.com According to the described pathway, this final chlorination step yields 2,3,5-trichloropyridine with a reported yield of over 90% and a purity of not less than 98%. google.com

| Parameter | Details | Source(s) |

| Starting Material | 3,5-Dichloro-2-alkyloxypyridine | google.comvulcanchem.com |

| Reaction Type | Vilsmeier-Haack Chlorination | google.comvulcanchem.com |

| Reagents | Chlorinating agent (e.g., POCl₃, SOCl₂) | vulcanchem.com |

| Catalyst | Dimethylformamide (DMF) | google.comvulcanchem.com |

| Temperature | 50°C - 80°C | vulcanchem.com |

| Product | 2,3,5-Trichloropyridine | google.com |

| Yield/Purity | >90% yield, >98% purity | google.com |

Chlorination of 2-Alkyloxypyridine to 3,5-Dichloro-2-alkyloxypyridine

Cyclization Reactions

Cyclization reactions represent a fundamental approach in the synthesis of the pyridine ring. A notable pathway involves the reaction of acyclic precursors which, under specific conditions, form the heterocyclic structure.

A key process for synthesizing a trichloropyridine isomer involves the initial addition reaction of trichloroacetaldehyde with acrylonitrile (B1666552). google.comgoogle.com This reaction forms the intermediate compound 2,4,4-trichloro-4-formylbutyronitrile. google.comgoogle.comtandfonline.com The reaction is typically conducted in the presence of a catalyst. google.com A variety of catalysts can be employed, including metals from main group VIII and subgroups VIa, VIIa, Ib, and IIb of the periodic table, such as copper, iron, cobalt, and zinc, which can be used in elemental or compound form (e.g., chlorides, bromides). google.comgoogle.com

The reaction can be performed at temperatures ranging from 70°C to 140°C. google.comgoogle.com It can be carried out in an open system or a closed system under pressure, which may range from 1 to 30 bars. google.comgoogle.com Suitable solvents for this addition reaction include alkanecarboxylic acid nitriles like acetonitrile, or excess acrylonitrile itself can be used as the solvent. google.comgoogle.com

The intermediate, 2,4,4-trichloro-4-formylbutyronitrile, undergoes subsequent cyclization with the elimination of water to yield 2,3,5-trichloropyridine. google.comgoogle.com This cyclization step can be performed over a broad temperature range, from 0°C to 220°C, though a range of 80°C to 200°C is also specified. google.com The reaction can proceed by heating the intermediate in either the liquid or gaseous phase, sometimes in the absence of a solvent. google.com

The presence of hydrogen chloride or substances that form hydrogen chloride under the reaction conditions facilitates the cyclization. google.com For instance, treating the intermediate dissolved in diethyl ether with a stream of hydrogen bromide gas can also effect the conversion. google.com In one example, heating the intermediate at 130°C followed by steam distillation yielded 2,3,5-trichloropyridine with an 80% yield. google.com It is also possible to conduct the addition and cyclization reactions in a single step without isolating the intermediate, typically at temperatures between 130°C and 200°C. google.com

| Reactants | Intermediate | Final Product | Catalyst (Addition Step) | Reaction Conditions | Yield | Source |

|---|---|---|---|---|---|---|

| Trichloroacetaldehyde + Acrylonitrile | 2,4,4-Trichloro-4-formylbutyronitrile | 2,3,5-Trichloropyridine | Copper(I) chloride | Addition: 80-85°C; Cyclization: Heating to 130°C | 80% (Cyclization step) | google.com |

| Trichloroacetaldehyde + Acrylonitrile | 2,4,4-Trichloro-4-formylbutyronitrile | 2,3,5-Trichloropyridine | Copper(I) chloride | One-pot reaction in enamel autoclave at 180°C | Not specified | google.com |

| Trichloroacetaldehyde + Acrylonitrile | 2,4,4-Trichloro-4-formylbutyronitrile | 2,3,5-Trichloropyridine | Lewis Acid / Dry HCl | Two-step process: addition then cyclization | Good yields | tandfonline.com |

Addition Reaction of Trichloroacetaldehyde with Acrylonitrile

Catalytic Approaches in this compound Synthesis

Catalysts are crucial for directing the synthesis and subsequent functionalization of chloropyridines, influencing both the efficiency and the regioselectivity of the reactions.

In the context of functionalizing the resulting trichloropyridine ring, catalysts play a critical role in determining which chlorine atom is substituted. For 2,3,5-trichloropyridine, palladium-catalyzed Suzuki cross-coupling reactions are known to proceed with high regioselectivity. nih.govresearchgate.net These reactions preferentially occur at the C2 position of the pyridine ring, which is the most electronically deficient position and is flanked by a nitrogen atom and a chlorine atom. researchgate.net This selectivity allows for the synthesis of 2-aryl-3,5-dichloropyridines without the formation of di- or tri-substituted byproducts. nih.gov

A significant development in the functionalization of chloropyridines is the use of ligand-free, palladium acetate-catalyzed Suzuki reactions. nih.govresearchgate.net This method has been successfully applied to 2,3,5-trichloropyridine for the synthesis of novel 3,5-dichloro-2-arylpyridines. nih.gov The reaction is typically carried out in an aqueous medium, such as a mixture of water and an organic cosolvent like dimethylformamide (DMF). nih.gov

The process is notable for its efficiency and mild conditions. nih.govresearchgate.net Using a small amount of palladium acetate (B1210297) (e.g., 0.5 mol%) as the catalyst and a base such as sodium carbonate, the coupling of 2,3,5-trichloropyridine with various arylboronic acids proceeds to give high yields of the desired 2-substituted product. nih.gov The absence of expensive and sterically hindered phosphine (B1218219) ligands, which are often required for coupling reactions with aryl chlorides, makes this method more practical and environmentally benign. nih.gov The reaction demonstrates excellent regioselectivity for the C-2 position, attributed to steric hindrance at the other positions and the electronic properties of the pyridine ring. nih.gov

| Arylboronic Acid | Product | Yield (%) | Source |

|---|---|---|---|

| Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 92 | nih.gov |

| 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 91 | nih.gov |

| 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 89 | nih.gov |

| 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 88 | nih.gov |

| 3-Nitrophenylboronic acid | 3,5-Dichloro-2-(3-nitrophenyl)pyridine | 85 | nih.gov |

Role of Catalysts in Regioselectivity and Yield Optimization

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. In the context of trichloropyridine synthesis and functionalization, several approaches align with these principles.

Furthermore, the development of catalytic reactions in aqueous media is a cornerstone of green chemistry. nih.gov The ligand-free, palladium acetate-catalyzed Suzuki coupling of 2,3,5-trichloropyridine is a prime example, as it utilizes water as a cosolvent. nih.govresearchgate.net This reduces the reliance on volatile and often toxic organic solvents. nih.gov The ability to perform this reaction without a ligand simplifies the catalytic system, reduces waste, and lowers costs. nih.govresearchgate.net These features—the use of a simple palladium source, the absence of ligands, mild reaction conditions, and an aqueous solvent system—are all important aspects of a greener synthetic methodology. nih.govresearchgate.net Such strategies, which achieve high atom economy and avoid hazardous substances, are crucial for the sustainable manufacturing of chemical intermediates. rsc.org

Aqueous Phase Reactions

Reactions in aqueous media are of significant interest due to water's environmental and economic advantages. A notable example is the preparation of 2,3,5-trichloropyridine through the reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc. google.com This reaction is conducted in a strongly alkaline aqueous solution, with a pH maintained between 11 and 14. google.com The process is typically carried out at temperatures ranging from 20°C to 100°C. google.com

Another significant aqueous phase application is the palladium acetate-catalyzed ligand-free Suzuki coupling of 2,3,5-trichloropyridine with arylboronic acids. nih.gov This reaction efficiently produces 3,5-dichloro-2-arylpyridines in high yields. nih.gov The use of an aqueous medium, coupled with the absence of a ligand, presents a greener alternative to conventional methods that often rely on organic solvents. nih.govresearchgate.net The reaction is typically performed in a water and organic co-solvent mixture, such as water/DMF, at temperatures around 60°C. nih.gov

A patented method for synthesizing a related compound, 6-amino-3,4,5-trichloropyridine-2-carboxylic acid, also utilizes an aqueous medium. In this process, the chlorinated pyridine carboxylic acid is dissolved in water, and the pH is adjusted to neutral before reacting with an ammoniation agent at elevated temperatures in a sealed reactor.

Environmentally Benign Reaction Conditions

The development of environmentally friendly synthetic methods for this compound and its derivatives is a key area of research. One approach involves a process for preparing 2,3,5-trichloropyridine from trichloroacetaldehyde and acrylonitrile. This method is described as simple, economical, and environmentally friendly, yielding good results with readily available starting materials. google.com The reaction can be performed in a single step at temperatures between 70 and 220°C. google.com

The Suzuki-Miyaura reaction for the synthesis of biaryl compounds, which can involve 2,3,5-trichloropyridine, has also been a focus for developing greener conditions. researchgate.net Propylene (B89431) carbonate (PC) has been identified as a sustainable solvent for this reaction, as it is synthesized under green conditions using carbon dioxide. researchgate.net Furthermore, a palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine in an aqueous phase is highlighted as an environmentally benign method due to its mild reaction conditions and the absence of ligands. nih.govresearchgate.net

Electrolytic reactions also offer a greener alternative. A preparation method for 2,3,5-trichloropyridine involves the electrolysis of 2,3,5,6-tetrachloropyridine in a weakly alkaline solvent. This process operates at a relatively low temperature of 20-50°C. patsnap.com

| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Key Features |

| Dechlorination | Pentachloropyridine or 2,3,5,6-Tetrachloropyridine | Zinc | Alkaline Aqueous Solution | 20-100°C | High pH (11-14) |

| Suzuki Coupling | 2,3,5-Trichloropyridine, Arylboronic Acid | Palladium Acetate | Water/DMF | 60°C | Ligand-free, mild conditions. nih.gov |

| Cyclization | Trichloroacetaldehyde, Acrylonitrile | Copper powder/salts | Inert Solvent (optional) | 70-220°C | One-pot synthesis. google.com |

| Electrolysis | 2,3,5,6-Tetrachloropyridine | - | Weakly Alkaline Solvent | 20-50°C | Controlled pH. patsnap.com |

Solvent Selection and Optimization for Sustainable Synthesis

The choice of solvent is crucial for optimizing reaction efficiency and sustainability. In the synthesis of 2,3,5-trichloropyridine from 3,5-dichloro-2-pyridone (B189641) and phosgene, inert solvents are employed. google.com Toluene is a preferred solvent for this reaction, which is typically conducted at temperatures between 50-90°C. google.com

For the Suzuki coupling of 2,3,5-trichloropyridine, the effect of different solvents on the reaction yield has been studied. nih.gov A mixture of water and an organic solvent is often used, and the optimization of this co-solvent system is key to achieving high yields. nih.gov For instance, a 3.5:3 mixture of water to an organic solvent like DMF was investigated. nih.gov

The use of propylene carbonate (PC) as a "green" solvent for the Suzuki-Miyaura reaction represents a significant step towards more sustainable chemical synthesis. researchgate.net Its synthesis from carbon dioxide contributes to its environmentally friendly profile. researchgate.net

In some cases, reactions can be run without a solvent. For example, the gas-phase chlorination of chloropyridine reactants to produce trichloropyridines is preferably run without a solvent, although inert halogenated hydrocarbons can be used. googleapis.com

| Reaction | Solvent System | Temperature | Yield/Efficiency | Reference |

| Dechlorination of Pentachloropyridine | Toluene and Aqueous NaOH | 70°C | 52% | prepchem.com |

| Reaction of 3,5-dichloro-2-pyridone with phosgene | Toluene | 75-80°C | 96% | google.com |

| Suzuki Coupling | H₂O/DMF (3.5:3 mL) | 60°C | Good to excellent yields | nih.gov |

| Suzuki Coupling | Propylene Carbonate (PC) | Not specified | Good to excellent yields | researchgate.net |

Chemical Reactivity and Derivatization of 2,4,5 Trichloropyridine

Nucleophilic Substitution Reactions

2,4,5-Trichloropyridine is a versatile precursor in the synthesis of various pyridine (B92270) derivatives, primarily through nucleophilic substitution reactions where the chlorine atoms are displaced by a range of nucleophiles.

Replacement of Chlorine Atoms with Nucleophiles (e.g., amines, thiols)

The chlorine atoms on the this compound ring can be substituted by nucleophiles such as amines and thiols. The reactivity of the chlorine atoms towards substitution is influenced by their position on the pyridine ring. Generally, the chlorine at the 2-position is the most susceptible to nucleophilic attack, followed by the 4- and 5-positions. This selectivity allows for the controlled synthesis of mono-, di-, or tri-substituted pyridines depending on the reaction conditions and the nature of the nucleophile. For instance, reactions with amines can yield aminopyridine derivatives, while reactions with thiols produce thiopyridine compounds. smolecule.com The use of various nucleophiles, including free amines, can lead to the synthesis of a diverse range of secondary and tertiary amines. cas.cn

Formation of 3,5-Dichloro-2-pyridinol

A significant reaction of this compound is its conversion to 3,5-dichloro-2-pyridinol. ddvppesticide.comgoogle.comsincerechemical.com This transformation is typically achieved by treating this compound with an alkali metal hydroxide (B78521). google.comsincerechemical.com The resulting 3,5-dichloro-2-pyridinol is a crucial intermediate in the synthesis of various commercial products. ddvppesticide.comgoogle.comsincerechemical.com

Reactions in Ionic Liquids

Ionic liquids have been explored as green reaction media for the nucleophilic displacement reactions of this compound. colab.ws For example, the reaction of 2,3,5-trichloropyridine (B95902) with sodium azide (B81097) (NaN₃) in an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄) can be used to synthesize azido-pyridines, which are precursors for 1,2,3-triazoles. rsc.org Research has shown that ionic liquids can facilitate these reactions, sometimes offering advantages in terms of reaction rates and yields. colab.wsrsc.org For instance, the reaction of 2,3,5-trichloropyridine with 2-(4-hydroxyphenoxy)propionates in an ionic liquid has been reported to produce the corresponding 2-aryloxylpropionates in good yields. colab.ws

Cross-Coupling Reactions

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful tool for the derivatization of this compound, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction involves the reaction of a halide with an organoboron compound, catalyzed by a palladium complex. libretexts.org This reaction is widely used for creating biaryl compounds. nih.gov The general mechanism involves three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Synthesis of 3,5-Dichloro-2-arylpyridines

A notable application of the Suzuki-Miyaura reaction with this compound is the regioselective synthesis of 3,5-dichloro-2-arylpyridines. nih.govmdpi.comnih.gov In these reactions, the chlorine atom at the 2-position of the pyridine ring preferentially undergoes coupling with various arylboronic acids. nih.govrsc.org This site-selectivity is a key feature, as it allows for the specific introduction of an aryl group at a defined position without affecting the other chlorine atoms. nih.gov

Research has demonstrated the successful synthesis of a range of 3,5-dichloro-2-arylpyridines using palladium acetate (B1210297) as a catalyst in the absence of a ligand, often in aqueous media. mdpi.comnih.govresearchgate.net This approach is considered environmentally benign and efficient, providing good yields of the desired products. mdpi.comnih.govresearchgate.net

Below is a table summarizing the results of a study on the Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with various arylboronic acids.

Table 1: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 85 |

| 2 | 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 82 |

| 3 | 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 88 |

| 4 | 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 78 |

| 5 | 4-Fluorophenylboronic acid | 3,5-Dichloro-2-(4-fluorophenyl)pyridine | 80 |

| 6 | 3-Methylphenylboronic acid | 3,5-Dichloro-2-(3-methylphenyl)pyridine | 83 |

| 7 | 3-Methoxyphenylboronic acid | 3,5-Dichloro-2-(3-methoxyphenyl)pyridine | 86 |

| 8 | 2-Methylphenylboronic acid | 3,5-Dichloro-2-(2-methylphenyl)pyridine | 75 |

| 9 | 2-Methoxyphenylboronic acid | 3,5-Dichloro-2-(2-methoxyphenyl)pyridine | 79 |

| 10 | 1-Naphthylboronic acid | 3,5-Dichloro-2-(1-naphthyl)pyridine | 72 |

Data sourced from a study on palladium acetate-catalyzed ligand-free Suzuki reactions in aqueous media. researchgate.net

Site-Selective Arylation Studies

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound can participate in other palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The general mechanism of these reactions involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net

While specific examples for this compound in other named palladium-catalyzed reactions like Stille, Heck, or Sonogashira coupling are less commonly reported in the provided context, the principles of its reactivity in Suzuki coupling suggest its potential as a substrate in these transformations as well. The reactivity of the C-Cl bonds in this compound would likely follow a similar pattern of regioselectivity, with the 2-position being the most susceptible to oxidative addition by a palladium catalyst.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of multiple electron-withdrawing chlorine atoms in this compound further deactivates the ring. However, under forcing conditions, electrophilic substitution can be achieved.

Nitration of this compound to 2,4,5-Trichloro-3-nitropyridine (B12843643)

The introduction of a nitro group onto the this compound ring is a key transformation for creating valuable intermediates for further synthesis.

The nitration of this compound to produce 2,4,5-trichloro-3-nitropyridine is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. This strong nitrating mixture is necessary to overcome the deactivating effect of the chlorine atoms and the pyridine nitrogen. The reaction often requires heating to proceed at a reasonable rate. For example, heating 2,5,6-trichloropyridine in a mixture of fuming nitric acid and concentrated sulfuric acid at 100°C for 12 hours yields 2,5,6-trichloro-3-nitropyridine. prepchem.com A similar approach is expected for the nitration of this compound. The reaction is regioselective, with the nitro group being introduced at the 3-position. This is because the 3-position is the least deactivated position in the this compound ring.

The mechanism of nitration involves the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then acts as the electrophile. The pyridine nitrogen is first protonated by the strong acid, further deactivating the ring. The electrophilic attack of the nitronium ion occurs at the position of highest electron density, which in the case of the protonated 2,4,5-trichloropyridinium ion, is the C-3 position. This is followed by the loss of a proton to restore the aromaticity of the ring, resulting in the formation of 2,4,5-trichloro-3-nitropyridine.

Reaction Conditions and Regioselectivity

Formation of Fluorinated Derivatives

The substitution of chlorine atoms in this compound with fluorine is a key transformation, leading to the formation of valuable fluorinated pyridine derivatives. This process, known as halogen exchange (Halex) reaction, is a cornerstone in the synthesis of many agrochemicals and pharmaceuticals. asianpubs.org The introduction of fluorine can significantly alter the biological activity and physicochemical properties of the parent molecule.

The conversion of this compound to 2,3-difluoro-5-chloropyridine is a significant synthetic route, as the latter is a crucial intermediate for certain herbicides. google.compatsnap.com This transformation primarily involves a nucleophilic aromatic substitution reaction where chlorine atoms are displaced by fluoride (B91410) ions.

The synthesis is typically achieved by reacting this compound with a fluorinating agent in a high-boiling point polar aprotic solvent. benthamdirect.comchemicalbook.com Common fluorinating agents include potassium fluoride (KF) and cesium fluoride (CsF), often used in combination to enhance reactivity. asianpubs.orgpatsnap.com The choice of solvent is critical, with dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidone (NMP), and sulfolane (B150427) being frequently employed. google.comchemicalbook.comgoogle.comchemwhat.com

To overcome the low reactivity of direct fluorination with potassium fluoride, phase transfer catalysts are often incorporated. google.com Catalysts such as tetraphenylphosphonium (B101447) bromide, tetrabutylphosphonium (B1682233) bromide, and 18-crown-6 (B118740) facilitate the transfer of fluoride ions from the solid phase to the organic phase, thereby increasing the reaction rate and yield. google.comchemwhat.com

The reaction conditions, including temperature and duration, are crucial for optimizing the yield of 2,3-difluoro-5-chloropyridine. The process often involves a two-stage heating profile. For instance, an initial phase at a lower temperature (e.g., 180-190°C) is followed by a period at a higher temperature (e.g., 200-210°C) to drive the reaction to completion. google.com The use of microwave assistance in conjunction with a phase transfer catalyst has been shown to significantly reduce reaction times compared to conventional heating methods. benthamdirect.com

Detailed research has explored various combinations of reagents and conditions to maximize the yield and efficiency of this synthesis. For example, using 2,3,5-trichloropyridine with potassium fluoride in the presence of tetraphenylphosphonium bromide in tetramethylene sulfone can yield up to 39.1% of 2,3-difluoro-5-chloropyridine. google.com Other studies have reported yields as high as 95% using potassium fluoride with a boron-containing compound as a catalyst in DMSO at a lower temperature of 60°C for 5 hours. chemwhat.com

The reaction proceeds with the stepwise replacement of chlorine atoms. It has been noted that replacing the chlorine at the 3-position is particularly challenging. asianpubs.org The reaction of 2,3,5-trichloropyridine with potassium fluoride can initially lead to the formation of 2-fluoro-3,5-dichloropyridine. asianpubs.orgpatsnap.com Further fluorination under forcing conditions is then required to produce the desired 2,3-difluoro-5-chloropyridine.

Table 1: Synthesis of 2,3-Difluoro-5-chloropyridine from this compound

| Reactant | Fluorinating Agent(s) | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Potassium Fluoride | Tetraphenylphosphonium bromide | Tetramethylene sulfone | 180, then 200 | 5, then 12 | 39.1 | google.com |

| 2,3,5-Trichloropyridine | Potassium Fluoride | Tetrabutyl phosphonium (B103445) bromide | N-Methyl pyrrolidone | 185, then 205 | 7, then 15 | 42 | google.com |

| 2,3,5-Trichloropyridine | Potassium Fluoride | - | Dimethylformamide (DMF) | 150 | 9.5 | 78.3 (two-step) | google.com |

| 2,3,5-Trichloropyridine | Potassium Fluoride | - | N-Methyl pyrrolidone | 180 | 9 | 76.6 (two-step) | google.com |

| 2,3,5-Trichloropyridine | Potassium Fluoride | - | Dimethyl sulfoxide (DMSO) | 120 | 10 | 74.7 (two-step) | google.com |

| 2,3,5-Trichloropyridine | Cesium Fluoride, Potassium Carbonate | - | [Bmim]BF4 (ionic liquid) | 100-110 | 8 | 68.8 | guidechem.com |

| 2,3,5-Trichloropyridine | Potassium Fluoride | Boron-containing compound | Dimethyl sulfoxide (DMSO) | 60 | 5 | 95 | chemwhat.com |

| 2,3,5-Trichloropyridine | Cesium Fluoride, Potassium Fluoride, Potassium Carbonate | 18-crown-6 | Sulfolane, Dimethylsulfoxide | 200 | ~3 | 90 | chemwhat.com |

| 2,3,5-Trichloropyridine | Potassium Fluoride, Cesium Fluoride, Potassium Carbonate | - | [Bmim]BF4 (ionic liquid) | 200 | 10 | 21.0 | patsnap.com |

| 2,3,5-Trichloropyridine | Spray-dried Potassium Fluoride | Tetrakis(piperidino)phosphonium chloride | Polar aprotic solvent | - | - | - | benthamdirect.com |

Applications of 2,4,5 Trichloropyridine in Advanced Chemical Synthesis

Pharmaceutical Intermediates

In the chemical industry, 2,4,5-Trichloropyridine is recognized as a key intermediate for the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. lookchem.com Its functional groups and reactivity allow it to serve as a foundational scaffold for creating a range of more complex chemical products. lookchem.com

While this compound is established as a precursor in pharmaceutical synthesis, specific, publicly documented examples of its direct use in the manufacturing of named antibiotics, antiviral, or anti-inflammatory drugs are not prevalent in the reviewed scientific literature. Its role is primarily as a versatile building block, which chemists can modify to create a wide array of potential therapeutic agents. The reactivity of the pyridine (B92270) ring, substituted with three chlorine atoms, provides multiple sites for chemical reactions, enabling the construction of diverse molecular architectures necessary for biological activity.

The development of new drug candidates relies on the availability of versatile chemical intermediates, and this compound fits this role. Its structure is a key component in the synthesis of other, more complex intermediates. For example, it can be used to produce downstream products like 2,5-dichloro-4-amino-pyridine and 4,5-dichloro-2-hydroxypyridine, which can then be used in further synthetic steps in the drug discovery process. lookchem.com The ability to use this compound to build a library of novel compounds is crucial for screening potential new therapeutic agents.

There is no specific information available in the surveyed literature detailing the application of this compound as a direct intermediate in the development of protease inhibitors.

The application of this compound in oncology is an area of research interest. While specific oncology drugs derived from this compound are not explicitly named in available literature, its availability from chemical suppliers for oncology-related research suggests its use as a building block in the synthesis of novel compounds being investigated for anti-cancer properties.

Table 1: Role of this compound in Pharmaceutical Synthesis

| Application Area | Role of this compound | Downstream Intermediates |

|---|---|---|

| New Drug Discovery | Foundational building block for creating diverse molecular structures. lookchem.com | 2,5-dichloro-4-amino-pyridine lookchem.com |

| Serves as a key intermediate for specialty chemicals. lookchem.com | 4,5-dichloro-2-hydroxypyridine lookchem.com |

| Oncology Research | Used as a precursor for compounds screened for potential anti-cancer activity. | Not specified in literature |

Role in Protease Inhibitor Development

Agrochemical Intermediates

The most well-documented application of this compound is as an intermediate in the production of agrochemicals. lookchem.com

This compound is a valued component in the synthesis of various agrochemicals, particularly herbicides, used to control and manage unwanted plant growth in agricultural settings. lookchem.com Its chemical properties can be harnessed in the development of herbicides that target specific weeds. lookchem.com While it is generally cited as an intermediate for pesticides, its primary role highlighted in research is in the synthesis of herbicidal compounds. lookchem.com

Table 2: Use of this compound in Agrochemical Production

| Agrochemical Class | Specific Role of this compound |

|---|---|

| Herbicides | Serves as a key intermediate in the synthesis of active ingredients for weed management. lookchem.com |

| Pesticides | Utilized as a building block in the production of various pesticides. lookchem.com |

| Fungicides | While generally used for pesticides, its specific role in fungicide synthesis is less detailed. |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dichloro-4-amino-pyridine |

Synthesis of Insecticides and Herbicides

The primary application of this compound lies in the agrochemical industry, where it is a key precursor for the synthesis of various pesticides, including insecticides and herbicides. lookchem.com The reactivity of its chlorine atoms allows for their substitution, enabling the creation of more complex molecules with desired biological activities.

For instance, this compound is a vital intermediate in the production of certain insecticides designed to control mite populations. patsnap.comgoogle.com It can be converted to 3,5-dichloro-2-pyridinol, which is then reacted further to produce toxicants effective against mites and other insects. google.com

In the realm of herbicides, this compound is instrumental in the synthesis of compounds like oxadiazon (B1677825) and those containing an alkynyl ester group. patsnap.comgoogle.com For example, it can be fluorinated to produce 2,3-difluoro-5-chloropyridine, a key component in the synthesis of the herbicide clodinafop-propargyl. google.com The process of creating herbicidal active substances from 2,3,5-trichloropyridine (B95902) is a well-established application. google.comgoogle.com

Contribution to Crop Protection and Yield Enhancement

The use of this compound as an intermediate in the production of insecticides and herbicides directly contributes to crop protection and, consequently, yield enhancement. lookchem.comchemimpex.com By providing a foundational chemical structure for a variety of pesticides, it enables the development of targeted solutions for managing pests and weeds that threaten agricultural productivity. chemimpex.comchemimpex.com

Herbicides derived from this compound help control unwanted plant growth, reducing competition for resources and allowing crops to thrive. lookchem.com Similarly, insecticides synthesized using this compound as a starting material help protect crops from damage caused by various insect pests. patsnap.comchemimpex.com The development of effective crop protection solutions is a significant contribution of this versatile chemical intermediate. chemimpex.com

Material Science Applications

Beyond agriculture, this compound and its isomers find use in the field of material science, contributing to the production of advanced materials with enhanced properties. chemimpex.com

Production of Specialty Polymers and Coatings

This chlorinated pyridine derivative is employed in the creation of specialized polymers and coatings. chemimpex.com Its incorporation into polymer structures can lead to materials with specific, desirable characteristics. For example, it has been used in the development of flame-retardant coatings.

Improvement of Durability and Chemical Resistance of Materials

Materials synthesized using this compound often exhibit improved durability and resistance to environmental factors. chemimpex.com The presence of the chlorinated pyridine moiety can enhance a material's ability to withstand exposure to harsh chemicals and other degrading elements. xinchem.com This makes it a valuable component in the formulation of protective coatings and other materials where longevity and resilience are critical. xinchem.com

Dye and Pigment Synthesis

2,4,6-Trichloropyrimidine, a related compound, is utilized as an intermediate in the synthesis of reactive dyes. mdpi.com These dyes form covalent bonds with the fibers of textiles, resulting in excellent color fastness. The chlorine atoms on the pyrimidine (B1678525) ring act as reactive sites, allowing the dye molecule to attach firmly to the substrate. While direct evidence for this compound's use in dye synthesis is less common, the chemistry of related trichlorinated heterocyclic compounds suggests its potential in this area. The broader category of dyes and pigments are crucial colorants across numerous industries. researchgate.net

Other Industrial Applications

This compound is recognized for its utility in various other industrial chemical syntheses. It serves as an intermediate for producing a range of organic compounds and specialty chemicals. lookchem.commanchesterorganics.com Its versatility makes it a stock item for many chemical suppliers that serve diverse industrial needs. manchesterorganics.com

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating components of a mixture. For chloropyridines, specific methods have been developed to achieve effective separation and analysis.

The separation and migration behavior of 2,3,5-Trichloropyridine (B95902) , along with other chloropyridines, has been successfully investigated using Micellar Electrokinetic Chromatography (MEKC). chemsrc.comchemicalbook.com MEKC is a variation of capillary electrophoresis that allows for the separation of neutral analytes by partitioning them between a pseudo-stationary phase (micelles) and a mobile aqueous buffer. wikipedia.org

In these studies, a surfactant, most commonly sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration, leading to the formation of micelles. wikipedia.org The separation of 2,3,5-trichloropyridine and its related compounds is then based on their differential partitioning between the hydrophobic interior of the SDS micelles and the surrounding hydrophilic buffer. wikipedia.org Research has focused on optimizing the separation conditions to understand the migration patterns of these compounds, demonstrating MEKC as a viable analytical tool for this class of molecules. chemsrc.comchemicalbook.com

X-ray Crystallography for Crystal Structure Determination

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.com The crystal structure of 2,3,5-Trichloropyridine has been determined and reported. chemicalbook.comresearchgate.net

The analysis revealed that the molecule is essentially planar. In the crystal, the molecules are stacked along the short 'a' axis, forming a layered structure. chemicalbook.comresearchgate.net The study noted an absence of significant π–π stacking interactions or hydrogen bonds between the molecules. researchgate.net The crystallographic data provides fundamental information about the solid-state conformation and intermolecular interactions of the compound.

Table 2: Crystallographic Data for 2,3,5-Trichloropyridine

| Parameter | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₅H₂Cl₃N | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Unit Cell Dimensions | a = 3.8860 (8) Å | researchgate.net |

| b = 17.525 (4) Å | researchgate.net | |

| c = 10.959 (2) Å | researchgate.net | |

| β = 109.91 (3)° | researchgate.net | |

| Volume | 681.5 (2) ų | researchgate.net |

| Temperature | 298 K | researchgate.net |

Mass Spectrometry and Elemental Analysis

The characterization of 2,4,5-Trichloropyridine (C₅H₂Cl₃N) relies on standard analytical techniques, including mass spectrometry and elemental analysis, to confirm its molecular structure and composition.

Mass Spectrometry

While detailed fragmentation studies for this compound are not extensively published, the expected mass spectrum under electron ionization (EI) can be predicted based on its structure. chemsrc.com The molecular ion (M⁺) peak would be a key feature. Given the molecular formula C₅H₂Cl₃N, the monoisotopic mass is 180.925278 Da. mathnet.ru

A defining characteristic in the mass spectrum of a trichlorinated compound is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). For a molecule containing three chlorine atoms, this results in a distinctive cluster of peaks for the molecular ion (M, M+2, M+4, M+6) and its fragments. The relative intensities of these peaks are predictable; the M+2 peak will be almost as large as the M peak, the M+4 will be significant, and the M+6 peak will be smaller but observable. This pattern is a powerful diagnostic tool for confirming the presence of three chlorine atoms in the molecule.

Fragmentation in hard ionization techniques like EI typically involves the cleavage of the molecule into smaller, charged fragments. chemsrc.com For this compound, potential fragmentation pathways could include the loss of chlorine atoms or the cleavage of the pyridine (B92270) ring.

Elemental Analysis

Elemental analysis provides the percentage composition of elements within the compound, which can be compared against theoretical values calculated from the molecular formula. The theoretical elemental composition of this compound is fundamental for verifying the purity of a synthesized sample.

Based on its molecular formula, C₅H₂Cl₃N, and a molecular weight of approximately 182.44 g/mol , the theoretical elemental composition is calculated as follows. mathnet.ruresearchgate.net

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 32.92 |

| Hydrogen | H | 1.008 | 2 | 2.016 | 1.10 |

| Chlorine | Cl | 35.453 | 3 | 106.359 | 58.29 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.68 |

| Total | 182.437 | 100.00 |

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes, primarily photolysis and hydrolysis, that break down chemical compounds in the environment.

Photolysis, or degradation by sunlight, is a major pathway for the dissipation of trichloropyridine derivatives in the environment, especially in water. Triclopyr (B129103) undergoes direct photolysis, with a reported half-life of approximately one day under light conditions in aquatic environments. researchgate.net The predominant degradation pathway for triclopyr in water is photodegradation. ugr.es In contrast, its persistence increases significantly in the absence of light. researchgate.net

Studies have shown that the photolysis half-life of triclopyr can be as short as 0.1 days at pH 7. google.com The rate of photolytic degradation can be influenced by the medium; for instance, slower photodegradation rates for triclopyr were noted in natural water compared to pure buffered water, suggesting that dissolved organic matter does not sensitize it for indirect photolysis. researchgate.net For the main metabolite of chlorpyrifos (B1668852) and triclopyr, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), the photolysis half-life in soil was calculated to be 17.7 days under light, whereas no degradation was observed in the dark.

While direct data on the soil photolysis of 2,4,5-trichloropyridine is scarce, studies on related compounds show its importance. Photolysis on soil surfaces is a key degradation pathway when a pesticide is applied directly to the soil or when plant cover is minimal. mdpi.com For example, after one week of exposure to sunlight in Texas, 15% of the related herbicide Picloram (B1677784) applied to a soil sample had degraded. smolecule.com

Table 1: Photolysis Half-Life of Triclopyr and Related Compounds

| Compound | Environment | pH | Half-Life (DT₅₀) | Source |

|---|---|---|---|---|

| Triclopyr | Aquatic (with light) | N/A | ~1 day | researchgate.net |

| Triclopyr | Aqueous | 7 | 0.1 days | google.com |

| 3,5,6-Trichloro-2-pyridinol (TCP) | Soil (with light) | N/A | 17.7 days | |

| Picloram | Aqueous (sunlight) | N/A | 2.2 days |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Triclopyr is noted to be stable to abiotic hydrolysis. researchgate.netpops.int Similarly, the related herbicide Picloram is stable to hydrolysis. fishersci.com

However, the stability of other related chlorinated pyridines can be pH-dependent. For instance, the insecticide chlorpyrifos, which degrades to TCP, shows hydrolysis half-lives that are dependent on pH, particularly in alkaline conditions. pops.int At 25°C, the hydrolysis half-life of chlorpyrifos was 72 days at pH 5 and 7, but decreased to 16 days at pH 9. pops.int Another study found half-lives of 62.7, 35.3, and 23.1 days at pH 4.7, 6.9, and 8.1, respectively. frontiersin.org This indicates that while some trichloropyridine derivatives are stable, the rate of hydrolysis for others can increase with rising pH.

Photolysis in Aquatic and Soil Environments

Biotic Degradation Pathways

Biotic degradation involves breakdown by living organisms, primarily microorganisms, and is a crucial process for the dissipation of organic compounds in soil and water.

Microbial activity is the primary route for the degradation of Triclopyr in soil. ontosight.ai The rate of this degradation is influenced by environmental factors such as temperature and moisture, with increased activity at higher temperatures and moisture levels. ontosight.ai The half-life of Triclopyr in soil is reported to range from 1.1 to 90 days, with a typical value often cited as 46 days. tandfonline.com In laboratory studies under dark conditions, the average half-life for Triclopyr was 138 days. dntb.gov.uanih.gov Its major metabolite, 3,5,6-trichloro-2-pyridinol (TCP), has a reported soil half-life of 30 to 90 days. tandfonline.com

Several bacterial strains capable of degrading chlorpyrifos and its metabolite TCP have been isolated from soil. ku.ac.ke For example, the bacterium Cupriavidus sp. DT-1 can use both compounds as a sole carbon source. researchgate.net Inoculation of soil with this strain led to 100% degradation of chlorpyrifos and 94.3% degradation of TCP, compared to 28.2% and 19.9% in uninoculated soil, respectively. researchgate.net The degradation pathway involves the hydrolysis of chlorpyrifos to TCP, followed by dechlorination to 2-pyridinol and subsequent cleavage of the pyridine (B92270) ring. researchgate.net Other identified degrading bacteria include species from the genera Pseudomonas, Stenotrophomonas, Bacillus, Alicaligenes, Lysinibacillus, and Achromobacter. ku.ac.keresearchgate.net

In aquatic environments, Triclopyr is relatively persistent against microbial degradation in the absence of light, with half-lives ranging from half a month to several months. researchgate.netpops.int

Table 2: Microbial Degradation Half-Lives in Soil

| Compound | Condition | Half-Life (t₁/₂) | Source |

|---|---|---|---|

| Triclopyr | Typical Soil | 46 days | tandfonline.com |

| Triclopyr | Soil Range | 1.1 - 90 days | tandfonline.com |

| Triclopyr | Laboratory (dark) | 138 days | dntb.gov.uanih.gov |

| 3,5,6-trichloro-2-pyridinol (TCP) | Soil Range | 30 - 90 days | tandfonline.com |

As a systemic herbicide, Triclopyr is absorbed by both the leaves and roots of plants and accumulates in regions of active growth. researchgate.net Once absorbed, its breakdown rate varies significantly among different plant species. researchgate.net The reported half-life of Triclopyr in plants ranges from 3 to 24 days. researchgate.nettandfonline.com For example, the half-life in grass was found to be between five and 20 days. ontosight.ai

The metabolism of Triclopyr in plants leads to the formation of several metabolites. The primary metabolite is 3,5,6-trichloro-2-pyridinol (TCP). ontosight.ai Another significant metabolite is 3,5,6-trichloro-2-methoxypyridine (TMP). ontosight.aitandfonline.com Studies on constructed wetlands have shown that in the presence of plants like Canna and Mentha species, chlorpyrifos can be metabolized to TCP and 2-hydroxypyridine (B17775). frontiersin.org When a plant-bacterial consortium was used, the metabolite 3,5,6-trichloro-2-methoxypyridine (TMP) was formed instead of TCP, suggesting that the plant component may have immediately biodegraded the TCP. epa.govcambridge.org

Microbial Degradation in Soil and Water

Mobility and Leaching Potential in Soil and Groundwater

The mobility of a compound in soil determines its potential to leach into groundwater. This is influenced by its sorption characteristics, which are affected by soil properties like pH and organic matter content.

Triclopyr is considered to be mobile in soil and has a high potential for leaching. ugr.es Its major metabolite, TCP, is also highly mobile, with mobility increasing as soil pH rises. frontiersin.org Laboratory studies comparing Triclopyr and 2,4-D found that while Triclopyr sorption was slightly greater, the mobility of both herbicides in a given soil did not differ. dntb.gov.uanih.govcambridge.org Sorption for both compounds was highest, and thus mobility was lowest, in a subsoil with the lowest pH. dntb.gov.uanih.govcambridge.org

The potential for leaching into groundwater is a significant concern for mobile compounds. The GUS (Groundwater Ubiquity Score) index, which predicts leachability, classifies Triclopyr as highly leachable. ugr.es The related pyridine herbicide Picloram is also considered moderately mobile, with leaching generally limited to the upper soil profile under normal conditions. researchgate.net However, instances of groundwater contamination have been linked to misapplication or unusual soil conditions. researchgate.net

Volatilization Studies

The potential for a chemical to volatilize from soil or water surfaces is a key factor in its environmental distribution. This is often estimated using the compound's vapor pressure and Henry's Law constant. For this compound specifically, publicly available data on these properties are limited. Material Safety Data Sheets (MSDS) for this compound and the related isomer 3,4,5-trichloropyridine (B1364703) indicate that there is no available data for their vapor pressure or Henry's Law constant. aksci.comchemicalbook.com

Table 1: Physicochemical Properties of Trichloropyridine Isomers and Related Compounds

| Compound | CAS Number | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) | Henry's Law Constant (Pa m³/mol) |

|---|---|---|---|---|

| This compound | 55934-01-5 | Not Available | Not Available | Not Available |

| 2,3,5-Trichloropyridine (B95902) | 16063-70-0 | 219 | Not Available | Not Available |

| 2,4,6-Trichloropyridine (B96486) | 16063-69-7 | 217.5-218.5 | ~0.25 | Not Available |

| Picloram | 1918-02-1 | Decomposes | Not Available | 4.0 x 10⁻⁹ |

Metabolite Identification and Analysis

The degradation of pesticides in the environment is a critical process that determines their persistence and potential for long-term impact. The insecticide chlorpyrifos, which contains a trichlorinated pyridine ring, degrades in the environment to form several metabolites.

Formation of 3,5,6-Trichloro-2-pyridinol from Chlorpyrifos Degradation

The primary and most significant degradation product of chlorpyrifos is 3,5,6-trichloro-2-pyridinol (TCP). bohrium.comnih.govepa.govplos.orgnih.gov The formation of TCP occurs through the hydrolysis of the phosphate (B84403) ester bond of chlorpyrifos, a process that can be mediated by both abiotic and biotic factors. epa.gov In soil and water, microbial activity plays a major role in this transformation. bohrium.complos.org

Numerous studies have documented the formation of TCP as the major metabolite. For instance, in soil, TCP has been observed to reach maximum mean concentrations ranging from 14.8% to 59.7% of the initially applied chlorpyrifos. moenv.gov.twservice.gov.uk The half-life of TCP in soil is reported to be between 65 and 360 days, indicating that it is more persistent than the parent compound under certain conditions. plos.org The accumulation of TCP is a concern as it is also considered to have its own toxicological and antimicrobial properties, which can inhibit the very microorganisms involved in the degradation of chlorpyrifos. plos.org

The degradation of chlorpyrifos to TCP has been demonstrated by various microorganisms, including the fungal strain Cladosporium cladosporioides Hu-01, which can completely metabolize 50 mg/L of chlorpyrifos within five days, with transient accumulation of TCP. plos.orgnih.gov Similarly, the bacterium Ochrobactrum sp. JAS2 has been shown to degrade 300 mg/L of chlorpyrifos within 12 hours, with subsequent degradation of the resulting TCP over 72 hours. bohrium.com

Other Minor Degradation Products (e.g., 2-methoxy-3,5,6-trichloropyridine)

In addition to the major metabolite TCP, the degradation of chlorpyrifos also yields several minor products. One of these is 2-methoxy-3,5,6-trichloropyridine (TMP). moenv.gov.twservice.gov.uk European Union assessment reports have identified TMP as a minor metabolite, accounting for a maximum of 2.9% of the applied radioactivity in soil studies, with a half-life of 12 to 17 days. moenv.gov.twservice.gov.uk

Other minor metabolites that have been identified from chlorpyrifos degradation include des-ethyl chlorpyrifos, chlorpyrifos-oxon, 3,6-dichloro-2-pyridinol (3,6-DCP), and other compounds denoted as MTCP, 3,5 DCMP, and 5,6 DMCP in various reports. moenv.gov.twservice.gov.ukepa.gov The formation of these minor metabolites indicates that the degradation of chlorpyrifos proceeds through multiple pathways, although the hydrolysis leading to TCP is the dominant route.

Table 2: Major and Minor Metabolites of Chlorpyrifos Degradation

| Metabolite | Abbreviation | Status | Maximum Concentration in Soil (% Applied Radioactivity) |

|---|---|---|---|

| 3,5,6-Trichloro-2-pyridinol | TCP | Major | 14.8 - 59.7 |

| 2-methoxy-3,5,6-trichloropyridine | TMP | Minor | 2.9 |

| Des-ethyl chlorpyrifos | Minor | Not specified | |

| Chlorpyrifos-oxon | Minor | Not specified | |

| 3,6-dichloro-2-pyridinol | 3,6-DCP | Minor | Not specified |

Environmental Impact Assessments of Pyridine Derivatives

Pyridine and its derivatives, particularly halogenated pyridines, are of significant environmental concern due to their widespread use in agriculture and industry, leading to their potential release into various environmental compartments. researchgate.nettandfonline.com The environmental impact of these compounds is largely dictated by their persistence, mobility, and toxicity. epa.gov

Chlorinated pyridines, as a class, are noted for their potential persistence in the environment. epa.gov The presence of chlorine atoms on the pyridine ring can increase the compound's resistance to degradation. tandfonline.com Data on the environmental fate of many chloropyridines is still lacking, which makes comprehensive risk assessment challenging. tandfonline.com These compounds can contaminate soil, water, and air, and their low water solubility and potential for sorption to organic matter can influence their distribution and bioavailability. epa.gov

Toxicological Considerations and Biological Activity Research

In Vitro and In Vivo Toxicology Studies

Research into the toxicological profile of chlorinated pyridines, including 2,4,5-Trichloropyridine, is crucial for understanding their potential impact on biological systems. Studies range from investigating the fundamental mechanisms of toxicity to observing the effects of acute and chronic exposure in animal models and on specific organ systems.

The toxicity of chlorinated pyridines is often linked to their chemical structure and reactivity. The presence of electron-withdrawing chlorine atoms on the pyridine (B92270) ring can render the compound an electrophile, making it reactive toward nucleophilic sites in biological macromolecules like proteins and DNA. This reactivity can lead to the disruption of normal cellular processes. ontosight.ai

General mechanisms of toxicity for chlorinated compounds can include:

Disruption of Cellular Processes: Interference with essential biochemical pathways. ontosight.ai

Oxidative Stress: The generation of reactive oxygen species (ROS) that can damage cellular components. For instance, studies on 2,4,5-trichlorophenol (B144370), a related compound, have shown it can induce ROS formation, leading to DNA and protein damage. nih.gov

Enzyme Inhibition: Chlorinated compounds can bind to and inhibit enzymes. A primary example is the organophosphate insecticide chlorpyrifos (B1668852), which has a trichloropyridine metabolite; its main mechanism is the inhibition of acetylcholinesterase. mdpi.com

| Compound | CAS Number | Exposure Route | Species | LD50 Value | Observed Toxic Effects |

|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine (B95902) | 16063-70-0 | Intraperitoneal | Mouse | 430 mg/kg | Somnolence, antipsychotic behavior, fatty liver degeneration. chemsrc.comchemicalbook.com |

| 2,4,6-Trichloropyridine (B96486) | 16063-69-7 | Intraperitoneal | Mouse | 280 mg/kg | Somnolence, antipsychotic behavior, fatty liver degeneration. chemsrc.com |

Chronic exposure studies on related compounds have been conducted. For example, in a 2-year study, rats fed a diet containing 2,4,5-trichlorophenol showed slight degenerative changes in the liver and kidneys. epa.gov Chronic dietary exposure of mice to chlorpyrifos, which is metabolized to a trichloropyridinol, has been shown to alter brain development and neuronal morphogenesis. mdpi.com

The liver and kidneys are often primary targets for xenobiotic toxicity due to their roles in metabolism and excretion.

Liver: As noted in acute toxicity studies, isomers like 2,3,5- and 2,4,6-trichloropyridine have been observed to cause fatty liver degeneration in mice. chemsrc.comchemicalbook.comchemsrc.com The herbicide picloram (B1677784), which contains a trichloropyridine structure, was found to increase liver weight in dogs at a dose of 175 mg/kg/day in a one-year chronic feeding study. govinfo.gov Furthermore, some chlorinated pyridine derivatives have been investigated for their potential to promote hepatocellular adenomas and carcinomas in rats. oup.com

Kidneys: Studies on the herbicide picloram in rats noted an increased incidence and severity of glomerulonephritis at chronic exposure levels of 250 mg/kg/day. epa.gov Research on chlorpyrifos and its main metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), demonstrated cytotoxic effects on human embryonic kidney (HEK 293) cells in vitro. researchgate.netnih.gov Both compounds were found to induce apoptosis in these kidney cells. researchgate.netnih.gov

| Compound | Cell Line | Effect | EC50 Value |

|---|---|---|---|

| Chlorpyrifos (CPF) | HEK 293 (Human Embryonic Kidney) | Cytotoxic, induces apoptosis | 68.82 µg/mL. researchgate.netnih.gov |

| 3,5,6-Trichloro-2-pyridinol (TCP) | HEK 293 (Human Embryonic Kidney) | Cytotoxic, induces apoptosis | 146.87 µg/mL. researchgate.netnih.gov |

Acute and Chronic Exposure Studies in Animal Models

Investigations into Biological Activity

Beyond toxicology, chlorinated pyridines have been explored for potential therapeutic applications, including antimicrobial and anticancer properties.